molecular formula C28H22O4 B11137732 (2Z)-6-[(4-ethenylbenzyl)oxy]-2-[(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3(2H)-one

(2Z)-6-[(4-ethenylbenzyl)oxy]-2-[(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3(2H)-one

Cat. No.: B11137732
M. Wt: 422.5 g/mol
InChI Key: UYDXGQPUMFKCOG-DICXZTSXSA-N
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Description

“(2Z)-6-[(4-ethenylbenzyl)oxy]-2-[(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3(2H)-one” is a complex organic compound with an intriguing structure. Let’s break it down:

  • The benzofuran core consists of a fused benzene ring and a furan ring.
  • The chromen moiety is a derivative of coumarin, containing a benzene ring fused to a pyran ring.
  • The ethenylbenzyl group adds an ethylene bridge to the benzene ring.
  • The methylidene functionality indicates a double bond between two carbon atoms.
  • The (2Z) configuration specifies the geometry of the double bond.

Preparation Methods

Synthetic Routes

Several synthetic routes exist for this compound, but one common approach involves the condensation of appropriate precursors. Here’s a simplified route:

  • Chromen Synthesis

    • Start with a chromen-3-one derivative (e.g., 3-acetylchromen-2-one).
    • React it with an aldehyde (e.g., 4-ethenylbenzaldehyde) under basic conditions.
    • The resulting intermediate undergoes cyclization to form the benzofuran core.
  • Methylidene Formation

    • Introduce a methylidene group (e.g., using diazomethane or Wittig reaction) to the benzofuran core.

Industrial Production

Industrial-scale production typically involves more efficient methods, such as multistep syntheses or enzymatic transformations. Unfortunately, specific industrial processes for this compound are not widely documented.

Chemical Reactions Analysis

Reactivity

    Oxidation: The benzofuran core can undergo oxidation (e.g., with chromic acid) to form the corresponding benzoic acid.

    Reduction: Reduction of the double bond (methylidene) yields a saturated derivative.

    Substitution: The ethenylbenzyl group can be modified via electrophilic aromatic substitution.

Common Reagents

    Oxidation: Chromic acid (H₂CrO₄).

    Reduction: Hydrogen gas (H₂) with a suitable catalyst (e.g., Pd/C).

    Substitution: Lewis acids (e.g., AlCl₃) or Friedel-Crafts reagents.

Major Products

  • Oxidation: Benzoic acid derivative.
  • Reduction: Saturated benzofuran derivative.
  • Substitution: Various ethenylbenzyl-substituted benzofurans.

Scientific Research Applications

This compound has diverse applications:

    Medicine: Investigated for potential antitumor, anti-inflammatory, or antimicrobial properties.

    Chemistry: Used as a building block in organic synthesis.

    Industry: May find use in the production of specialty chemicals.

Mechanism of Action

The exact mechanism remains an active area of research. Potential molecular targets include enzymes, receptors, or cellular pathways. Further studies are needed to elucidate its precise effects.

Comparison with Similar Compounds

While there are no direct analogs, we can compare it to related benzofuran derivatives like coumarins, flavonoids, and stilbenes.

: Reference 1 (if available) : Reference 2 (if available)

Properties

Molecular Formula

C28H22O4

Molecular Weight

422.5 g/mol

IUPAC Name

(2Z)-6-[(4-ethenylphenyl)methoxy]-2-[(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C28H22O4/c1-3-19-8-10-20(11-9-19)17-30-23-12-13-24-26(16-23)32-27(28(24)29)15-22-14-21-6-4-5-7-25(21)31-18(22)2/h3-16,18H,1,17H2,2H3/b27-15-

InChI Key

UYDXGQPUMFKCOG-DICXZTSXSA-N

Isomeric SMILES

CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC5=CC=C(C=C5)C=C

Canonical SMILES

CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC5=CC=C(C=C5)C=C

Origin of Product

United States

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